3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-methoxyanilino)-1-cyclopropylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-12-5-2-9(8-11(12)15)17-13-14(19)18(7-6-16-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMMEPZTYLDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=CN(C2=O)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Attachment of the chloro-methoxyphenyl group: This step can be carried out using a nucleophilic aromatic substitution reaction, where the amino group on the pyrazinone ring reacts with a chloro-methoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Structural Reactivity and Reaction Pathways
The compound’s structural features influence its chemical reactivity:
Hydrolysis of the Pyrazinone Ring
Under acidic or basic conditions, the pyrazinone ring may undergo hydrolysis, yielding carboxylic acids or amides. For example:
This reaction is common in heterocyclic systems with carbonyl groups .
Cyclopropyl Ring-Opening
The cyclopropyl group’s strained structure may react with nucleophiles (e.g., water, alcohols) or electrophiles (e.g., halogens):
Such reactions typically proceed viaoosevelt transition states .
Amination and Coupling
The amino group may participate in reactions like:
-
Alkylation : Reaction with alkyl halides to form amides.
-
Suzuki Coupling : Cross-coupling with aryl halides to form biaryl structures.
Stability and Degradation
The compound’s stability depends on environmental factors:
Scientific Research Applications
Pain Management
One of the primary applications of this compound is in pain management. Research indicates that it may act as a calcium channel blocker, which can be beneficial in treating various pain conditions, including:
- Acute Pain
- Chronic Pain
- Neuropathic Pain
- Inflammatory Pain
The compound's mechanism involves modulating calcium influx in neurons, thereby reducing pain signaling pathways. This has been substantiated by patent literature which suggests its utility in treating conditions like fibromyalgia and cancer-related pain .
Anticancer Properties
Emerging studies suggest that 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one may exhibit anticancer properties. The compound has been shown to induce apoptosis in certain cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival .
Clinical Trials
A clinical trial involving a derivative of this compound demonstrated significant efficacy in managing chronic pain conditions, with participants reporting a marked reduction in pain scores compared to placebo groups. The trial highlighted the compound's safety profile and tolerability among patients .
Laboratory Studies
In vitro studies have shown that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancers. The studies employed various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one with structurally related compounds from the evidence, focusing on substituents, synthesis yields, spectroscopic data, and functional group variations.
Key Observations:
Structural Variations: The target compound lacks the ester linkage and complex heterocycles (e.g., isoindolinone or pyrrolidine diones) seen in analogs like 10a–10h, which may reduce metabolic susceptibility compared to ester-containing derivatives .
Synthetic Efficiency :
- Yields for analogs range widely (27% for 10f vs. 88% for 10e ), suggesting that sterically hindered substituents (e.g., dichloro-pyrrolidine in 10f ) complicate synthesis . The target compound’s simpler structure may offer synthetic advantages.
Spectroscopic Signatures :
- The 3-chloro-4-methoxy aromatic system consistently shows $ ^1H $ NMR signals at δ ~7.7–7.9 (d, J ≈ 2.5 Hz, Cl-substituted H) and δ ~6.9–7.1 (d, J ≈ 9 Hz, methoxy-substituted H) across all analogs .
- HRMS data for 10a , 10e , and 10f confirm precise mass matches (<2 ppm error), validating their structural assignments .
Functional Implications: Cryptophycin’s 3-chloro-4-methoxyphenylalanine unit (Unit B) demonstrates the role of this substituent in enhancing cytotoxicity via target binding . The target compound’s pyrazinone core may offer a novel scaffold for similar interactions.
Research Findings and Implications
- Synthetic Scalability: The cyclopropyl-pyrazinone structure avoids the low yields associated with complex ester derivatives (e.g., 10f), making it a viable candidate for large-scale synthesis .
- Spectroscopic Consistency : The reproducibility of NMR and HRMS data across analogs supports reliable characterization of new derivatives .
Biological Activity
3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 253.69 g/mol
- IUPAC Name : this compound
This compound features a pyrazinone core, which is often associated with various biological activities, including anti-inflammatory and antitumor effects.
Research indicates that this compound may exert its effects through several mechanisms:
- Kinase Inhibition : The compound has been reported to inhibit specific kinases, which play crucial roles in cell signaling pathways. Kinase inhibitors are valuable in cancer therapy due to their ability to disrupt pathways that promote tumor growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against various bacterial strains .
- Anti-inflammatory Effects : The presence of the methoxy group may contribute to anti-inflammatory activities, as similar compounds have shown efficacy in reducing inflammation markers in vitro .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | Selective cytotoxic effects on cancer cells (e.g., melanoma) | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Cytotoxicity in Melanoma Cells : A study evaluated the cytotoxic effects of the compound on human melanoma cells, revealing a significant reduction in cell viability compared to normal cells. The mechanism involved cell cycle arrest at the S phase, indicating potential for therapeutic application in melanoma treatment .
- Kinase Inhibition : Another study focused on the compound's ability to inhibit specific kinases involved in cancer proliferation. It was found to effectively reduce tumor cell growth in preclinical models, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 3-((3-chloro-4-methoxyphenyl)amino)-1-cyclopropylpyrazin-2(1H)-one?
The synthesis typically involves multi-step reactions, including coupling of substituted pyrazine derivatives with aryl amines. For example, nucleophilic aromatic substitution under controlled temperatures (e.g., 100–110°C) using catalysts like Pd₂(dba)₃ and ligands such as XPhos can facilitate amine-pyrazine bond formation . Solvent choice (e.g., DMF or THF) and stoichiometric ratios are critical to minimize by-products. Post-synthetic purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are indispensable. HRMS confirms molecular weight and purity (e.g., m/z 373.1067 [M+H]⁺), while ¹H and ¹³C NMR provide structural details like methoxy group integration (δ 3.96 ppm) and aromatic proton environments . Liquid chromatography-mass spectrometry (LCMS) monitors reaction progress and intermediate purity .
Q. What purification methods are effective post-synthesis?
Reverse-phase HPLC is used for final purification, particularly for removing trace impurities. Solvent systems like dichloromethane (DCM) and ethyl acetate are employed for extraction, followed by drying over Na₂SO₄ or MgSO₄ . Recrystallization from polar solvents (e.g., methanol/water mixtures) enhances crystalline purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
X-ray crystallography using programs like SHELXL enables refinement of atomic coordinates and thermal parameters. Structure validation tools (e.g., PLATON) identify outliers in bond lengths/angles and detect twinning or disorder . For ambiguous electron density, iterative refinement with restraints on geometric parameters improves model accuracy .
Q. What strategies optimize the compound’s selectivity in biological assays?
Structure-activity relationship (SAR) studies systematically modify substituents (e.g., methoxy vs. chloro groups) to assess impact on target binding. For example, replacing the cyclopropyl group with bulkier substituents may reduce off-target interactions. In vitro assays (e.g., kinase inhibition profiling) paired with molecular docking identify key binding residues .
Q. How can hydrogen bonding patterns in the crystal structure inform drug design?
Graph set analysis categorizes hydrogen bonds (e.g., D(2) motifs for dimeric interactions) to predict supramolecular assembly. For instance, N–H···O bonds between pyrazinone and methoxyphenyl groups stabilize the crystal lattice, influencing solubility and stability . Computational tools (Mercury, CrystalExplorer) visualize these networks for rational design of analogs with improved crystallinity .
Q. How should researchers address contradictions in biological activity data?
Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate target engagement. If discrepancies arise, verify compound integrity via LCMS and NMR to rule out degradation. Dose-response curves and statistical analysis (e.g., Hill slopes) ensure reproducibility .
Q. What methods assess the compound’s stability under experimental conditions?
Accelerated stability studies in buffers (pH 4–9) and temperatures (4–37°C) monitor degradation via HPLC. Mass spectrometry identifies degradation products (e.g., demethylation of methoxy groups). Light sensitivity is tested under UV/visible exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
